

(R)-Birabresib: A Technical Whitepaper on a Novel BET Bromodomain Inhibitor

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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Birabresib, the R-enantiomer of the well-characterized BET (Bromodomain and Extra-Terminal) inhibitor Birabresib (OTX-015/MK-8628), is a small molecule that has garnered interest within the field of epigenetics and oncology. While its S-enantiomer has been more extensively studied, **(R)-Birabresib** serves as a crucial tool for understanding the stereospecific interactions with its target proteins. This document provides a comprehensive technical overview of **(R)-Birabresib**, including its chemical structure, physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.

Chemical Structure and Properties

(R)-Birabresib is a thienotriazolodiazepine derivative. Its chemical identity and key properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-[(6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide
SMILES	<chem>ClC1=CC=C(C(C2=C(N3C4=NN=C3C)SC(C)=C2C)=N[C@@H]4CC(NC5=CC=C(O)C=C5)=O)C=C1</chem>
CAS Number	1983196-25-3[2]
Molecular Formula	C ₂₅ H ₂₂ ClN ₅ O ₂ S
Molecular Weight	491.99 g/mol [4]

Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid	[2]
Solubility	DMSO: 200 mg/mL (406.51 mM)	[2]
Ethanol: 11 mg/mL	[1]	
Water: Insoluble	[1]	

Synthesis

A detailed, step-by-step synthesis protocol for **(R)-Birabresib** is not publicly available in the reviewed literature. However, based on the synthesis of its racemate and other similar thienodiazepine derivatives, a plausible synthetic route would involve a multi-step process culminating in the formation of the core heterocyclic system and subsequent functionalization. The final step would likely involve a chiral separation or an enantioselective synthesis to isolate the (R)-enantiomer. A generalized workflow for the synthesis of related compounds is depicted below.



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A generalized synthetic workflow for thienodiazepine derivatives.

Biological Activity and Mechanism of Action

(R)-Birabresib, like its S-enantiomer, functions as an inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4).[2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.

Bioactivity Data

The inhibitory activity of Birabresib (racemate or S-enantiomer, which is expected to be the more active form) has been quantified against various BET bromodomains and cancer cell lines.

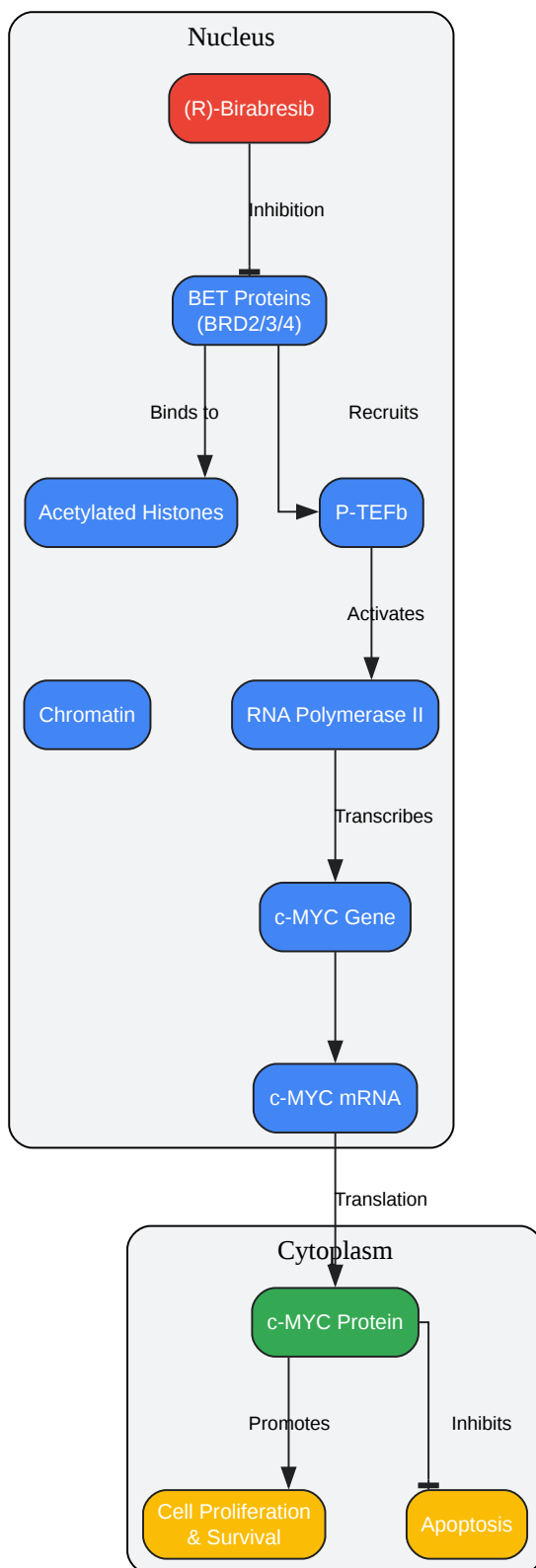
Target/Cell Line	Assay Type	IC ₅₀ /GI ₅₀	Source
BRD2	TR-FRET	92-112 nM	[1][5]
BRD3	TR-FRET	92-112 nM	[1][5]
BRD4	TR-FRET	92-112 nM	[1][5]
Various Human Cancer Cell Lines	Cell Proliferation	60-200 nM	[1]

Mechanism of Action

BET proteins contain two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails. This interaction tethers the BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression. A key target of BET proteins is the proto-oncogene c-MYC, a master regulator of cell proliferation, growth, and apoptosis.[3][4]

Birabresib competitively binds to the acetyl-lysine binding pockets of the bromodomains, displacing them from chromatin.[4] This leads to the transcriptional repression of BET target

genes, including c-MYC. The subsequent downregulation of c-MYC protein levels results in cell cycle arrest and apoptosis in various cancer cells.[6]



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Signaling pathway of **(R)-Birabresib** action.

Pharmacokinetics

Pharmacokinetic data for the specific (R)-enantiomer are limited. However, clinical trials with the racemate or (S)-enantiomer of Birabresib have provided some insights. Oral administration of Birabresib demonstrated rapid absorption and a dose-proportional increase in exposure.^[7]

Parameter	Observation	Source
Absorption	Rapid	^[7]
Exposure	Dose-proportional increase	^[7]

Experimental Protocols

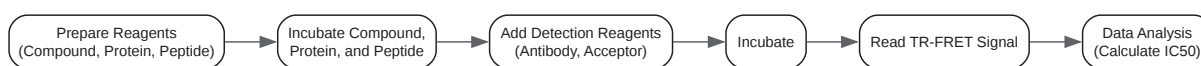
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the IC₅₀ values of compounds against BET bromodomains.

Methodology:

- Reagents and Materials:
 - Recombinant Flag-tagged BRD2, BRD3, or BRD4 protein
 - Biotinylated histone H4 peptide (acetylated)
 - Europium-labeled anti-Flag antibody
 - Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
 - **(R)-Birabresib** or other test compounds
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

- 384-well low-volume microplates
- Procedure:
 - Prepare serial dilutions of **(R)-Birabresib** in assay buffer.
 - In a 384-well plate, add the test compound, Flag-tagged BRD protein, and biotinylated histone H4 peptide.
 - Incubate at room temperature for 30 minutes to allow for binding equilibrium.
 - Add a mixture of Europium-labeled anti-Flag antibody and streptavidin-conjugated acceptor.
 - Incubate for 1-2 hours at room temperature, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
 - Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
 - Plot the TR-FRET ratio against the logarithm of the compound concentration.
 - Determine the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).



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Workflow for the TR-FRET experimental protocol.

Cell Proliferation Assay (MTT or WST-8)

This assay measures the effect of **(R)-Birabresib** on the proliferation of cancer cell lines.

Methodology:

- Cell Culture:
 - Culture cancer cell lines (e.g., leukemia or solid tumor lines) in appropriate media and conditions.
- Procedure:
 - Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **(R)-Birabresib** or vehicle control (DMSO).
 - Incubate for a specified period (e.g., 72 hours).
 - Add MTT or WST-8 reagent to each well and incubate for 1-4 hours.
 - For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
 - Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the logarithm of the compound concentration.
 - Determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Conclusion

(R)-Birabresib is a valuable chemical probe for studying the biological roles of BET bromodomains. Its well-defined chemical structure and potent inhibitory activity make it a useful tool for elucidating the downstream effects of BET inhibition, particularly on the c-MYC

signaling pathway. While further studies are needed to fully characterize its pharmacokinetic profile and enantiomer-specific activities, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals working in the field of epigenetic therapeutics.

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